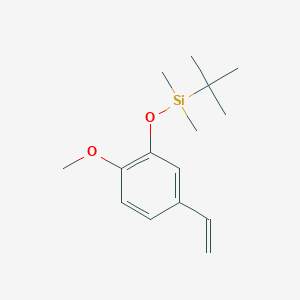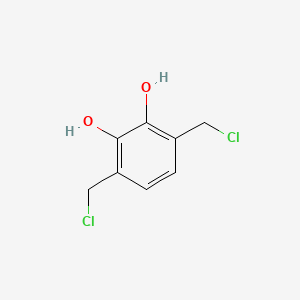
3,6-Bis(chloromethyl)benzene-1,2-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,6-Bis(chloromethyl)benzene-1,2-diol is an organic compound with the molecular formula C8H8Cl2O2 It is a derivative of benzene, featuring two hydroxyl groups and two chloromethyl groups attached to the benzene ring
准备方法
The synthesis of 3,6-Bis(chloromethyl)benzene-1,2-diol typically involves the chloromethylation of benzene derivatives. One common method is the reaction of benzene-1,2-diol with formaldehyde and hydrochloric acid under acidic conditions. The reaction proceeds via electrophilic aromatic substitution, where the hydroxyl groups activate the benzene ring towards substitution by chloromethyl groups .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of catalysts and controlled reaction conditions to maximize yield and purity.
化学反应分析
3,6-Bis(chloromethyl)benzene-1,2-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The chloromethyl groups can be reduced to methyl groups.
Substitution: The chloromethyl groups can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as amines or thiols.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used .
科学研究应用
3,6-Bis(chloromethyl)benzene-1,2-diol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals with antimicrobial properties.
作用机制
The mechanism of action of 3,6-Bis(chloromethyl)benzene-1,2-diol involves its reactive functional groups. The chloromethyl groups can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to the inhibition of enzyme activity or disruption of cellular processes. The hydroxyl groups can participate in hydrogen bonding and other interactions, further influencing the compound’s biological activity .
相似化合物的比较
3,6-Bis(chloromethyl)benzene-1,2-diol can be compared to other benzene derivatives with similar functional groups:
1,2-Bis(chloromethyl)benzene: Lacks hydroxyl groups, making it less reactive in certain chemical reactions.
3,5-Bis(chloromethyl)benzene-1,2-diol: Similar structure but different substitution pattern, leading to variations in reactivity and applications.
1,3-Bis(chloromethyl)benzene: Another isomer with different chemical properties due to the position of the chloromethyl groups.
属性
分子式 |
C8H8Cl2O2 |
|---|---|
分子量 |
207.05 g/mol |
IUPAC 名称 |
3,6-bis(chloromethyl)benzene-1,2-diol |
InChI |
InChI=1S/C8H8Cl2O2/c9-3-5-1-2-6(4-10)8(12)7(5)11/h1-2,11-12H,3-4H2 |
InChI 键 |
MWGYYPXUCUWCNZ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C(=C1CCl)O)O)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


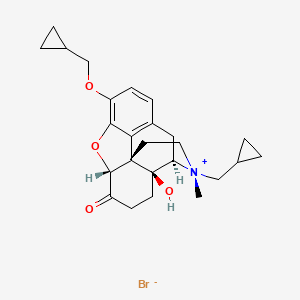

![N-[6-oxo-6-(pyridin-3-ylamino)hexyl]-2-sulfanylbenzamide](/img/structure/B13450899.png)



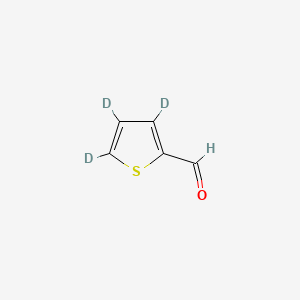
![3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)tetradecanoic acid](/img/structure/B13450919.png)
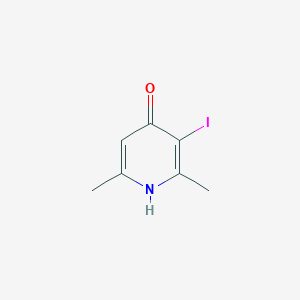

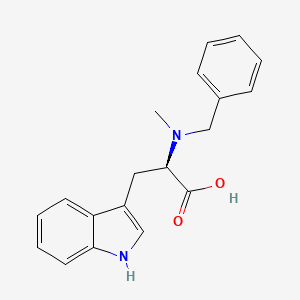

![3,3-Dimethyl-1-oxa-6-azaspiro[3.4]octane hydrochloride](/img/structure/B13450934.png)
